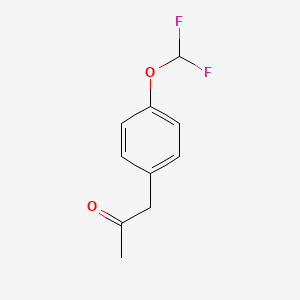

1-(4-(Difluoromethoxy)phenyl)propan-2-one

Description

Contextualization within Aromatic Ketone Chemistry and Fluorinated Compounds

1-(4-(Difluoromethoxy)phenyl)propan-2-one belongs to the class of aromatic ketones, specifically a phenylpropanone derivative. Aromatic ketones are a cornerstone of organic synthesis, serving as versatile intermediates in the creation of a wide array of more complex molecules. The preparation of molecules with a ketone moiety is a field of widening interest, particularly for applications in the pharmaceutical and chemical industries researchgate.net.

The introduction of fluorine into organic molecules is a well-established strategy for modulating their properties. Fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The incorporation of fluorine and fluorinated motifs is a common practice in medicinal chemistry to enhance in vitro potency and control absorption, distribution, metabolism, and excretion (ADME) properties mdpi.com. The synthesis and reactivity of fluorinated ketones are of particular interest as they are valuable in various industries, including medicine sapub.orgorganic-chemistry.org.

Historical Development of Phenylpropanone Derivatives in Chemical Synthesis

The study of phenylpropanone derivatives has a rich history intertwined with the development of pharmaceutical chemistry. Early synthetic drugs often originated from byproducts of the coal-tar industry, with simple chemical modifications leading to the first analgesics and antipyretics nih.govucdavis.edu. Phenylpropanolamine, a substituted amphetamine closely related to phenylpropanone, was first synthesized around 1910 and was used as a decongestant and appetite suppressant before being withdrawn from many markets due to health risks wikipedia.org.

Phenylacetone (phenyl-2-propanone), the parent compound of the title molecule, has been a subject of interest for its role as an intermediate in the synthesis of various compounds nih.gov. Historically, the synthesis of phenylpropanone derivatives has been crucial in the development of various pharmaceuticals, highlighting the importance of this chemical scaffold in medicinal chemistry nih.gov.

Significance of the Difluoromethoxy Moiety in Organic Chemistry and Design

The difluoromethoxy (-OCF₂H) group is a key structural motif in modern drug design, valued for its unique physicochemical properties mdpi.comresearchgate.net. It is often employed as a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores mdpi.com. The incorporation of a difluoromethoxy group can enhance a molecule's metabolic stability and lipophilicity, and its ability to act as a hydrogen bond donor can improve binding affinity to biological targets mdpi.comacs.org.

Compared to the more common trifluoromethyl (-CF₃) group, the difluoromethoxy group offers a different balance of properties. While both increase lipophilicity, the difluoromethoxy group does so to a greater extent and provides the capacity for hydrogen bonding, which can be crucial for drug-receptor interactions mdpi.comacs.org. The use of the -OCF₂H group as a metabolically stable isostere has gained significant attention in recent years for its potential to improve the in vivo stability of drug candidates nih.gov.

Rationale for Dedicated Research on 1-(4-(Difluoromethoxy)phenyl)propan-2-one

While specific research dedicated solely to 1-(4-(Difluoromethoxy)phenyl)propan-2-one is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the properties of its constituent parts. The phenylpropanone core is a proven scaffold in medicinal chemistry, and the difluoromethoxy group is a highly sought-after substituent for enhancing drug-like properties.

Therefore, the study of 1-(4-(Difluoromethoxy)phenyl)propan-2-one is driven by the hypothesis that the combination of these two moieties will result in a molecule with favorable characteristics for further development as a pharmaceutical intermediate or a bioactive compound itself. Research into this and similar molecules aims to explore the impact of the difluoromethoxy group on the reactivity and biological activity of the phenylpropanone scaffold.

Scope and Objectives of Academic Investigations

The primary objectives of academic investigations into compounds like 1-(4-(Difluoromethoxy)phenyl)propan-2-one would likely encompass:

Synthesis: Developing efficient and scalable synthetic routes to the molecule. This would involve exploring various synthetic strategies, such as the Friedel-Crafts acylation or other coupling reactions, to construct the core structure and introduce the difluoromethoxy group.

Characterization: Thoroughly characterizing the compound's chemical and physical properties using techniques such as NMR, IR, and mass spectrometry.

Reactivity Studies: Investigating the reactivity of the ketone and the difluoromethoxy group to understand how they influence the molecule's chemical behavior and its potential for further functionalization.

Biological Screening: Evaluating the compound's biological activity in various assays to identify potential therapeutic applications. This could include screening for anticancer, anti-inflammatory, or other pharmacological activities.

Due to the limited direct research on the title compound, much of the current understanding is based on analogous structures. For instance, the physicochemical properties of the isomeric compound, 1-(4-(Difluoromethoxy)phenyl)propan-1-one, are available and provide a useful reference point.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀F₂O₂ |

| Molecular Weight | 200.18 g/mol |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Exact Mass | 200.06488588 Da |

| Monoisotopic Mass | 200.06488588 Da |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 14 |

| Complexity | 187 |

Note: Data is for the isomeric compound 1-(4-(Difluoromethoxy)phenyl)propan-1-one and is provided as an estimate for 1-(4-(Difluoromethoxy)phenyl)propan-2-one. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10F2O2/c1-7(13)6-8-2-4-9(5-3-8)14-10(11)12/h2-5,10H,6H2,1H3 |

InChI Key |

ZZIQGWAMTUGJJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)OC(F)F |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Analysis of 1 4 Difluoromethoxy Phenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectra are fundamental for the initial structural confirmation of 1-(4-(difluoromethoxy)phenyl)propan-2-one.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the methyl protons (a singlet), the methylene (B1212753) protons (a singlet), the aromatic protons (a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring), and the difluoromethoxy proton (a triplet due to coupling with the two fluorine atoms).

¹³C NMR: A carbon-13 NMR spectrum would reveal signals for each unique carbon atom, including the carbonyl carbon, the methyl and methylene carbons, the aromatic carbons, and the carbon of the difluoromethoxy group, which would appear as a triplet due to C-F coupling.

¹⁹F NMR: A fluorine-19 NMR spectrum is crucial for confirming the presence of the difluoromethoxy group. It would be expected to show a doublet, resulting from the coupling with the single proton of the CHF₂ group.

Despite extensive searches, specific, experimentally obtained ¹H, ¹³C, and ¹⁹F NMR data sets for 1-(4-(difluoromethoxy)phenyl)propan-2-one have not been located in published literature.

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, though for this specific molecule with its isolated spin systems, limited correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon signals of the methyl, methylene, and aromatic groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help in determining the molecule's preferred conformation.

No published 2D NMR data (COSY, HSQC, HMBC, or NOESY) could be found for 1-(4-(difluoromethoxy)phenyl)propan-2-one.

Solid-state NMR (ssNMR) is a specialized technique used to analyze the structure and dynamics of molecules in their solid, crystalline form. It can provide information on molecular packing and identify the presence of different polymorphs. This analysis is not routinely performed on simple organic compounds unless there is a specific interest in their solid-state properties. As such, no solid-state NMR studies for 1-(4-(difluoromethoxy)phenyl)propan-2-one are available in the scientific literature.

Dynamic NMR (DNMR) is used to study the kinetics of processes that interchange the chemical environments of nuclei, such as conformational changes (e.g., bond rotations). For a molecule like 1-(4-(difluoromethoxy)phenyl)propan-2-one, DNMR could potentially be used to study the rotational barrier around the aryl-CH₂ bond or the C-O bond of the difluoromethoxy group. This is a highly specialized area of study, and no dynamic NMR research concerning this specific compound has been published.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental formula.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition. While no experimental HRMS data has been published for 1-(4-(difluoromethoxy)phenyl)propan-2-one, its exact mass can be calculated from its molecular formula, C₁₀H₁₀F₂O₂.

Table 1: Calculated Exact Mass for 1-(4-(Difluoromethoxy)phenyl)propan-2-one

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₀H₁₀F₂O₂ | [M+H]⁺ | 201.07216 |

| [M+Na]⁺ | 223.05410 | |

| [M+K]⁺ | 239.02804 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. dtic.milnih.gov This process, often involving collision-induced dissociation (CID), provides valuable insights into the connectivity of a molecule.

For 1-(4-(Difluoromethoxy)phenyl)propan-2-one, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation of this ion is expected to follow predictable pathways based on the stability of the resulting carbocations and neutral losses. Key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon, leading to the formation of a stable acylium ion.

Benzylic Cleavage: Fission of the bond between the benzylic carbon and the carbonyl group, resulting in the formation of a resonance-stabilized 4-(difluoromethoxy)benzyl cation. This fragment is often prominent in the spectra of phenylalkane derivatives.

Loss of Neutral Molecules: The fragmentation cascade may also involve the loss of small, stable neutral molecules such as carbon monoxide (CO) from the acylium ion or the loss of the acetyl group.

The resulting product ion spectrum provides a fragmentation fingerprint that is characteristic of the molecule's structure. A detailed analysis of these fragments allows for the unambiguous confirmation of the compound's core structure and the positions of its functional groups. While specific experimental MS/MS data for this compound is not widely published, the predicted fragmentation patterns provide a robust framework for its identification.

Table 1: Predicted Key Fragmentation Data for 1-(4-(Difluoromethoxy)phenyl)propan-2-one in MS/MS

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| [M+H]⁺ | 4-(difluoromethoxy)benzyl cation | CH₃C(O)• (Acetyl radical) | Benzylic Cleavage |

| [M+H]⁺ | Acylium ion [M-CH₃]⁺ | CH₃• (Methyl radical) | Alpha-Cleavage |

| [M+H]⁺ | Tropylium-type ion | CO, C₂H₂O | Rearrangement and loss |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential analytical method for separating and identifying volatile and semi-volatile organic compounds. ub.eduresearchgate.net It is ideally suited for assessing the purity of 1-(4-(Difluoromethoxy)phenyl)propan-2-one and identifying any volatile impurities that may be present from its synthesis or degradation.

In a typical GC-MS analysis, the compound would be injected into the gas chromatograph, where it is vaporized and separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. A nonpolar or mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, would likely provide good chromatographic resolution. The retention time of the compound is a characteristic property under specific analytical conditions.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum displays the molecular ion (M⁺•) and a series of fragment ions. This fragmentation pattern serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries or through manual interpretation. The high sensitivity of GC-MS allows for the detection and identification of even trace levels of volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Analysis

For the analysis of non-volatile impurities and for purity assessment without the need for high-temperature vaporization, liquid chromatography-mass spectrometry (LC-MS) is the technique of choice. phenomenex.comnih.gov LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. sciex.comfda.gov

A reversed-phase HPLC method, using a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be appropriate for 1-(4-(Difluoromethoxy)phenyl)propan-2-one. After separation, the eluent is directed to the mass spectrometer's ion source. Soft ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. These methods generate pseudomolecular ions, such as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation. researchgate.net This allows for the clear determination of the molecular weight of the parent compound and any non-volatile impurities, such as unreacted starting materials or high-molecular-weight byproducts.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. libretexts.orgwikipedia.org When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its vibrational modes (e.g., stretching, bending). perkinelmer.com The FTIR spectrum of 1-(4-(Difluoromethoxy)phenyl)propan-2-one would exhibit several characteristic absorption bands that confirm its structure.

The most prominent peaks would include:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹, which is characteristic of a ketone. researchgate.net

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl ring.

C-O-C (Ether) Stretch: The difluoromethoxy group would produce strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ range.

C-F Stretch: The presence of the two fluorine atoms would give rise to strong C-F stretching vibrations, typically found in the 1000-1100 cm⁻¹ region.

Aromatic C-H Stretch: These peaks appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: These absorptions are found just below 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for 1-(4-(Difluoromethoxy)phenyl)propan-2-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1715 | C=O Stretch | Ketone |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250-1000 | C-O Stretch | Aryl Ether |

| ~1100-1000 | C-F Stretch | Difluoroalkane |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. nih.govthermofisher.com It relies on the inelastic scattering of monochromatic light, usually from a laser. americanpharmaceuticalreview.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For 1-(4-(Difluoromethoxy)phenyl)propan-2-one, Raman spectroscopy would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak in the FTIR spectrum. Key features would include:

Aromatic Ring Breathing Mode: A strong, sharp peak around 1000 cm⁻¹ is characteristic of the symmetric breathing vibration of the benzene ring.

Symmetric C-H Stretching: Both aromatic and aliphatic C-H stretches would be visible.

Carbonyl C=O Stretch: The ketone carbonyl stretch is also Raman active.

The complete Raman spectrum provides a unique "molecular fingerprint" that can be used for identification and for studying subtle changes in molecular structure. nipne.ro While specific published Raman spectra for this compound are scarce, the expected active modes can be predicted from its structure.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density within the crystal, from which the precise positions of the atoms, bond lengths, bond angles, and torsional angles can be determined.

For 1-(4-(Difluoromethoxy)phenyl)propan-2-one, a successful single-crystal X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure in the solid state. It would reveal the conformation of the propanone side chain relative to the phenyl ring and detail the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing. As of this writing, there appears to be no publicly available crystal structure data for this specific compound in crystallographic databases.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. However, a comprehensive search of crystallographic databases and peer-reviewed literature did not yield any studies that have successfully crystallized and analyzed 1-(4-(Difluoromethoxy)phenyl)propan-2-one. Consequently, critical data such as unit cell parameters, space group, and atomic coordinates are not available. Without this foundational data, a discussion on its absolute structure and stereochemistry cannot be conducted.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various intermolecular forces, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions. An analysis of these interactions provides insight into the stability and physical properties of the crystalline material. This analysis is entirely dependent on the availability of single-crystal X-ray diffraction data. As this data is not available for 1-(4-(Difluoromethoxy)phenyl)propan-2-one, a detailed examination of its intermolecular interactions and crystal packing remains unfeasible.

Computational and Theoretical Chemistry Studies of 1 4 Difluoromethoxy Phenyl Propan 2 One

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. frontiersin.orgmdpi.com By solving Newton's equations of motion, MD simulations can explore conformational changes, solvent effects, and intermolecular interactions that are not captured by static electronic structure calculations.

The rotatable bonds in 1-(4-(difluoromethoxy)phenyl)propan-2-one—specifically the C-C bond connecting the propanone side chain to the phenyl ring and the C-O bond of the difluoromethoxy group—allow the molecule to adopt various conformations. MD simulations can be used to explore this conformational landscape by simulating the molecule's motion over nanoseconds or longer.

By analyzing the simulation trajectory, researchers can identify the most frequently adopted conformations and the energy barriers between them. This provides insight into the molecule's flexibility and the relative stability of its different shapes, which can be crucial for understanding its biological activity or material properties.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these interactions explicitly. iisc.ac.inucsb.edu A simulation box containing one or more molecules of 1-(4-(difluoromethoxy)phenyl)propan-2-one surrounded by a large number of solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent) can be constructed.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable to in vitro biological studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a compound like 1-(4-(difluoromethoxy)phenyl)propan-2-one, a QSAR study would typically involve:

Dataset Collection: A series of structurally similar compounds with experimentally determined in vitro biological activities (e.g., enzyme inhibition, receptor binding) would be compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a predictive model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

A hypothetical data table for a QSAR study on a series of analogs of 1-(4-(difluoromethoxy)phenyl)propan-2-one might look like this:

| Compound | Biological Activity (IC50, µM) | LogP | Electronic Descriptor (e.g., Hammett constant) | Steric Descriptor (e.g., Molar Refractivity) |

| Analog 1 | 1.2 | 2.5 | 0.1 | 55.4 |

| Analog 2 | 3.5 | 2.8 | -0.2 | 60.1 |

| Analog 3 | 0.8 | 2.2 | 0.3 | 53.2 |

| Analog 4 | 5.1 | 3.1 | -0.4 | 65.7 |

This table is illustrative and does not represent actual experimental data.

Mechanistic Investigations via Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level.

Transition State Characterization and Reaction Pathway Elucidation

To understand how 1-(4-(difluoromethoxy)phenyl)propan-2-one might be synthesized or how it participates in a chemical reaction, computational methods can be used to identify the transition state—the highest energy point along the reaction coordinate. plos.org This involves:

Reactant and Product Optimization: The three-dimensional structures of the reactants and products are computationally optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. plos.org

Frequency Analysis: A frequency calculation is performed on the transition state structure to confirm that it is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Mapping for Chemical Transformations

Once the reactants, products, and transition state(s) have been identified, an energy profile for the reaction can be constructed. This profile maps the change in potential energy as the reaction progresses from reactants to products. The energy profile provides crucial information, including:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

Molecular Docking Studies (for in vitro binding mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ugm.ac.idresearchgate.net

Ligand-Protein Interactions and Binding Affinity Predictions

For 1-(4-(difluoromethoxy)phenyl)propan-2-one, molecular docking could be used to predict its binding mode within the active site of a target protein. This process involves:

Preparation of Receptor and Ligand: The 3D structures of the protein and the ligand are prepared for the docking simulation.

Docking Simulation: The ligand is placed in the binding site of the receptor, and a scoring function is used to evaluate different binding poses and predict the binding affinity. researchgate.net

Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

A hypothetical data table summarizing docking results might be:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein X | -8.5 | Tyr123, Phe256, Arg301 |

| Protein Y | -6.2 | Val89, Leu150, Ser205 |

| Protein Z | -7.8 | Trp55, His198, Asp240 |

This table is for illustrative purposes only.

Understanding Selectivity and Specificity at a Molecular Level

By performing docking studies of 1-(4-(difluoromethoxy)phenyl)propan-2-one with different but related proteins, researchers can gain insights into its selectivity and specificity. Comparing the binding modes and affinities can reveal subtle differences in the active sites of the proteins that lead to preferential binding of the ligand to one target over another. This understanding is crucial for designing more potent and selective molecules.

Chemical Reactivity and Mechanistic Investigations of 1 4 Difluoromethoxy Phenyl Propan 2 One

Reactivity of the Propan-2-one Carbonyl Group

The carbonyl group in 1-(4-(difluoromethoxy)phenyl)propan-2-one is a key site for a variety of chemical transformations, including reduction, oxidation, enolization, and nucleophilic addition reactions.

Reduction Reactions (e.g., to alcohols)

The ketone functionality of 1-(4-(difluoromethoxy)phenyl)propan-2-one can be readily reduced to the corresponding secondary alcohol, 1-(4-(difluoromethoxy)phenyl)propan-2-ol. This transformation is typically achieved using hydride-based reducing agents.

A standard laboratory procedure for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated by the solvent to yield the final alcohol product.

| Reducing Agent | Solvent(s) | Product | Typical Yield |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(4-(Difluoromethoxy)phenyl)propan-2-ol | High |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1-(4-(Difluoromethoxy)phenyl)propan-2-ol | High |

This table presents common reagents for the reduction of the propan-2-one carbonyl group.

Mechanistically, the reaction with sodium borohydride involves the transfer of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by protonation of the resulting alkoxide by the solvent. While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, sodium borohydride is often preferred due to its milder nature and greater chemoselectivity.

Oxidation Reactions (e.g., to carboxylic acids)

Oxidation of the propan-2-one moiety in 1-(4-(difluoromethoxy)phenyl)propan-2-one can lead to the formation of carboxylic acids. One potential, albeit less common for simple ketones, oxidative pathway is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester through the action of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of 1-(4-(difluoromethoxy)phenyl)propan-2-one, this would theoretically yield either 4-(difluoromethoxy)benzyl acetate (B1210297) or methyl 4-(difluoromethoxy)phenylacetate, depending on the migratory aptitude of the benzyl (B1604629) and methyl groups. The group that is better able to stabilize a positive charge will preferentially migrate.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group, ultimately forming 4-(difluoromethoxy)benzoic acid.

| Oxidizing Agent | Reaction Type | Potential Product(s) |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Baeyer-Villiger Oxidation | 4-(Difluoromethoxy)benzyl acetate or Methyl 4-(difluoromethoxy)phenylacetate |

| Potassium Permanganate (KMnO₄) | Oxidative Cleavage | 4-(Difluoromethoxy)benzoic acid |

This table outlines potential oxidation reactions of the propan-2-one carbonyl group.

Enolization and Reactions Involving Enolate Intermediates (e.g., Aldol (B89426) Condensations)

The presence of α-hydrogens on the methyl group and the methylene (B1212753) group adjacent to the carbonyl in 1-(4-(difluoromethoxy)phenyl)propan-2-one allows for the formation of enolate intermediates under basic conditions. These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, most notably the aldol condensation.

In a crossed-aldol condensation, the enolate of 1-(4-(difluoromethoxy)phenyl)propan-2-one can react with an aldehyde that lacks α-hydrogens, such as benzaldehyde, to prevent self-condensation. The reaction is typically carried out in the presence of a base, such as sodium hydroxide. The resulting β-hydroxy ketone can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated ketone.

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon in 1-(4-(difluoromethoxy)phenyl)propan-2-one makes it susceptible to attack by various nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the carbonyl group to form a tertiary alcohol after acidic workup. For instance, the reaction with methylmagnesium bromide would yield 2-(4-(difluoromethoxy)phenyl)-1-methylpropan-2-ol.

These reactions proceed through the formation of a new carbon-carbon bond, providing a versatile method for the synthesis of more complex molecules. The choice of the Grignard reagent determines the nature of the alkyl or aryl group added to the carbonyl carbon.

Aromatic Ring Reactivity

The reactivity of the aromatic ring in 1-(4-(difluoromethoxy)phenyl)propan-2-one is influenced by the electronic properties of the difluoromethoxy substituent and the propan-2-one side chain.

Electrophilic Aromatic Substitution (EAS) Pathways

The difluoromethoxy group (-OCHF₂) is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). The electron-withdrawing nature of this group directs incoming electrophiles primarily to the meta position relative to the difluoromethoxy group. The propan-2-one side chain is also a deactivating group and a meta-director. Therefore, electrophilic substitution on 1-(4-(difluoromethoxy)phenyl)propan-2-one is expected to occur at the positions meta to the difluoromethoxy group.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitro-4-(difluoromethoxy)phenyl)propan-2-one |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-(difluoromethoxy)phenyl)propan-2-one |

| Acylation | RCOCl, AlCl₃ | 1-(3-Acyl-4-(difluoromethoxy)phenyl)propan-2-one |

This table summarizes expected outcomes for electrophilic aromatic substitution reactions on the aromatic ring.

The mechanism for these reactions involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. The deactivating nature of the substituents on the ring means that harsher reaction conditions may be required compared to more activated aromatic systems.

Transformations of the Difluoromethoxy Group

The difluoromethoxy group is a key feature of the molecule, imparting properties such as increased metabolic stability and lipophilicity. Its own reactivity is a subject of significant interest.

Difluorocarbene-Mediated Reactions

Difluorocarbene (:CF₂) is a highly reactive intermediate used extensively in the synthesis of fluorine-containing compounds. The most common reaction involving this species in the context of aryl difluoromethyl ethers is their synthesis from phenols. This process involves the reaction of a phenoxide with a difluorocarbene precursor.

The reverse reaction—the decomposition of an aryl difluoromethyl ether like 1-(4-(Difluoromethoxy)phenyl)propan-2-one to generate difluorocarbene—is not a commonly reported transformation. Such a decomposition would require significant energy input to cleave the stable aryl-oxygen and C-F bonds. While theoretically possible under pyrolytic conditions or through specific reagent-mediated pathways, this reactivity has not been documented for this compound. The primary role of difluorocarbene chemistry in relation to this molecule is in its synthesis, not its degradation. chinesechemsoc.org

Stability and Reactivity under Various Chemical Conditions

The difluoromethoxy group is generally recognized for its high stability compared to non-fluorinated analogues like the methoxy (B1213986) group. This stability is a primary reason for its incorporation into pharmaceutically active molecules. researchgate.netnih.gov

Acidic and Basic Conditions: Aryl difluoromethyl ethers are typically stable to both acidic and basic hydrolysis under moderate conditions. The C-F bonds are exceptionally strong, and the aryl ether linkage is robust. Studies on related fluorinated moieties show that the trifluoromethoxy group is particularly inert, and the difluoromethoxy group shares much of this stability. researchgate.netrsc.org However, extreme conditions can force a reaction. For instance, very strong acids might protonate the ether oxygen, but cleavage of the bond is still difficult. Strong bases are unlikely to react with the ether group itself but will deprotonate the α-carbon of the propanone side chain.

Electronic Influence: The electron-withdrawing nature of the -OCF₂H group can influence the reactivity of other parts of the molecule. In a study of 2-difluoromethoxy-substituted estratriene sulfamates, the presence of the -OCF₂H group was found to increase the rate of hydrolysis of a nearby sulfamate (B1201201) group compared to its methoxy (-OCH₃) analogue. This was attributed to the -OCF₂H group lowering the pKa of the corresponding phenol (B47542), making it a better leaving group. This highlights the significant electronic impact of the difluoromethoxy substituent on adjacent functional groups.

The following table summarizes the expected stability of the difluoromethoxy group under various conditions, based on general principles of organofluorine chemistry.

| Condition | Reagent Example | Expected Reactivity/Stability of Difluoromethoxy Group |

| Aqueous Acid | 1 M HCl, reflux | Generally stable |

| Aqueous Base | 1 M NaOH, reflux | Generally stable |

| Strong Lewis Acid | BBr₃ | Potential for ether cleavage, but less reactive than non-fluorinated ethers |

| Strong Reducing Agent | LiAlH₄ | Stable; reduction of ketone expected |

| Strong Oxidizing Agent | KMnO₄ | Stable; oxidation of propanone side chain possible |

Photochemical and Radiolytic Degradation Pathways

Specific data on the photochemical and radiolytic degradation of 1-(4-(Difluoromethoxy)phenyl)propan-2-one are not available in the reviewed literature. However, potential pathways can be postulated based on studies of similar compounds.

Photochemical Degradation: The molecule possesses two main chromophores: the substituted benzene ring and the carbonyl group of the ketone. Upon absorption of UV light, several degradation pathways are plausible.

Reaction with Hydroxyl Radicals: In atmospheric or aqueous environments, the primary photochemical degradation pathway is often reaction with photochemically generated hydroxyl radicals (•OH). Studies on fluorinated diketones have shown this to be a significant degradation route. nih.gov The •OH radical could attack the aromatic ring or abstract a hydrogen atom from the propanone side chain.

Side-Chain Reactions: The propanone moiety, particularly the C-H bonds at the benzylic position, could be susceptible to photochemical reactions. Photochemical fluorination of aryl alkyl ketones at the benzylic position has been demonstrated, indicating the photo-reactivity of this site. researchgate.net

Defluorination: Photolysis of fluorinated pharmaceuticals and pesticides can lead to the cleavage of C-F bonds, resulting in defluorination or the formation of persistent fluorinated byproducts such as trifluoroacetic acid (TFA). acs.orgnih.gov While the C-F bonds in the difluoromethoxy group are strong, this pathway cannot be entirely ruled out under high-energy irradiation.

Radiolytic Degradation: Radiolysis involves the degradation of a compound by ionizing radiation (e.g., gamma rays). In aqueous solutions, this radiation generates highly reactive species, including the hydrated electron (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (•H). These species would be expected to react readily with 1-(4-(Difluoromethoxy)phenyl)propan-2-one, leading to hydroxylation of the aromatic ring, reduction of the ketone, or cleavage of the ether bond. No specific radiolytic studies for this compound have been reported.

Kinetic and Thermodynamic Studies of Key Reactions

There is a notable absence of specific kinetic and thermodynamic data in the scientific literature for reactions involving 1-(4-(Difluoromethoxy)phenyl)propan-2-one. Such studies are essential for understanding reaction mechanisms, optimizing conditions, and predicting product distributions.

Kinetic Studies: For a hypothetical reaction, such as the reduction of the ketone, a kinetic study would involve measuring the reaction rate as a function of reactant concentrations and temperature. This would allow for the determination of the rate law, the rate constant (k), and the activation energy (Ea), providing insight into the reaction mechanism. For example, monitoring the disappearance of the ketone's carbonyl stretch in the IR spectrum over time could be a viable experimental approach.

Thermodynamic Studies: Thermodynamic analysis would focus on the energy changes associated with reactions. For instance, the enthalpy of reaction (ΔH) for the hydrogenation of the ketone could be measured using calorimetry. The Gibbs free energy (ΔG) would determine the spontaneity and position of equilibrium for a given reaction. Computational chemistry could also be employed to estimate these thermodynamic parameters and to compare the stability of reactants, intermediates, and products. mdpi.comnih.govmdpi.com

Without experimental data, any discussion of these parameters for 1-(4-(Difluoromethoxy)phenyl)propan-2-one remains speculative.

Research on Biological and Biochemical Interactions of 1-(4-(Difluoromethoxy)phenyl)propan-2-one Remains Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed research concerning the specific biological and biochemical interactions of the chemical compound 1-(4-(difluoromethoxy)phenyl)propan-2-one is not available in the public domain. Consequently, a detailed analysis of its effects on enzyme modulation and receptor binding, as requested, cannot be provided at this time.

The inquiry specified a focus on non-human, non-clinical research, particularly concerning the compound's potential to inhibit or activate enzymes such as PDE4 and Sterol 14α-demethylase, its structure-activity relationships, and its interactions with biological receptors. However, no peer-reviewed studies, patents, or other scientific publications detailing these specific interactions for 1-(4-(difluoromethoxy)phenyl)propan-2-one could be identified.

While research exists on compounds with structural similarities, such as derivatives of propan-2-one or molecules containing a difluoromethoxy phenyl group, extrapolating these findings to the specific compound would be scientifically unfounded and speculative. The precise configuration of the methylpropanone group attached to the difluoromethoxy phenyl moiety dictates its unique chemical properties and, therefore, its biological activity. Without direct experimental evidence, any discussion of its enzyme modulation or receptor binding capabilities would be conjectural.

Similarly, information regarding structure-activity relationship (SAR) studies, mechanistic analyses of enzyme-compound interactions, receptor affinity and selectivity profiling, or allosteric modulation studies for 1-(4-(difluoromethoxy)phenyl)propan-2-one is absent from the available scientific literature.

It is possible that research on this compound exists within proprietary databases of pharmaceutical companies or other research institutions but has not been disclosed publicly. Until such data is published, a scientifically accurate and detailed article on the biological and biochemical interactions of 1-(4-(difluoromethoxy)phenyl)propan-2-one cannot be generated.

Biological and Biochemical Interactions of 1 4 Difluoromethoxy Phenyl Propan 2 One Focus on Non Human, Non Clinical Research

Cellular Assays in Non-Human Cell Lines

The biological and biochemical interactions of 1-(4-(difluoromethoxy)phenyl)propan-2-one have been a subject of scientific inquiry, particularly focusing on its effects in non-human, non-clinical research settings. Cellular assays utilizing bacterial, fungal, and other non-human mammalian cell lines provide foundational insights into the compound's potential mechanisms of action and its interactions with cellular machinery.

Inhibition of Microbial Growth (e.g., Antifungal Activity)

Currently, there is a lack of specific research data on the antifungal activity of 1-(4-(difluoromethoxy)phenyl)propan-2-one. However, studies on structurally related compounds containing trifluoromethoxy and difluoromethyl groups have demonstrated notable antimicrobial properties. For instance, a series of chalcone (B49325) derivatives featuring trifluoromethoxy and trifluoromethyl substitutions have been synthesized and evaluated for their efficacy against various pathogenic bacterial and fungal strains. nih.gov

In these studies, compounds with a trifluoromethoxy group were generally found to be more effective than those with a trifluoromethyl group. nih.gov Specifically, certain trifluoromethoxy-substituted chalcones exhibited significant activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger. nih.gov Another study on difluoromethyl cinnamoyl amides revealed antibacterial activity against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. mdpi.com While these findings are for different classes of compounds, they suggest that the inclusion of fluorinated methoxy (B1213986) groups can be a viable strategy for developing agents with antimicrobial properties. The data for some of these related compounds are summarized in the table below.

| Compound Type | Target Organism | Activity | Reference |

| Trifluoromethoxy-substituted chalcone | Staphylococcus aureus, Bacillus subtilis | Active | nih.gov |

| Trifluoromethoxy-substituted chalcone | Escherichia coli, Proteus vulgaris | Active | nih.gov |

| Trifluoromethoxy-substituted chalcone | Candida albicans, Aspergillus niger | Active | nih.gov |

| Difluoromethyl cinnamoyl amides | Mycobacterium smegmatis | MICs = 8 µg/mL | mdpi.com |

Modulation of Non-Human Cellular Pathways (e.g., gene expression in yeast or bacterial models)

Direct studies on how 1-(4-(difluoromethoxy)phenyl)propan-2-one modulates cellular pathways in non-human models such as yeast or bacteria are not currently available in the scientific literature. However, it is known that small aromatic molecules can influence various cellular processes in microorganisms. For example, in yeast, chemical-genetic profiling is a powerful tool to identify the cellular pathways affected by a compound. This involves screening a collection of yeast deletion mutants to identify genes that, when absent, confer increased sensitivity or resistance to the compound, thereby pointing to the pathways in which the gene products function.

In bacteria, effector proteins can modulate host cell death pathways to promote infection. nih.gov While 1-(4-(difluoromethoxy)phenyl)propan-2-one is not an effector protein, this illustrates the principle of how external molecules can interact with and modify cellular signaling. Probiotic bacteria, for instance, can modulate innate immune responses through their effects on signaling pathways in host cells. mdpi.com Future research employing techniques such as transcriptomics (e.g., RNA-seq) or proteomics in model organisms like Saccharomyces cerevisiae or Escherichia coli could elucidate the specific cellular pathways affected by 1-(4-(difluoromethoxy)phenyl)propan-2-one.

Cellular Uptake and Distribution in Model Organisms

There is a lack of specific data regarding the cellular uptake and distribution of 1-(4-(difluoromethoxy)phenyl)propan-2-one in model organisms. The physicochemical properties of a compound, such as its lipophilicity and size, play a crucial role in its ability to traverse cellular membranes. The presence of the difluoromethoxy group is known to increase lipophilicity, which could potentially facilitate passive diffusion across cell membranes. nih.gov

Studies on other fluorinated molecules, such as fluorinated nanoparticles, have investigated cellular uptake mechanisms. nih.govnih.gov These studies often employ techniques like confocal microscopy and flow cytometry to visualize and quantify the internalization of the compounds by cells. nih.govnih.gov The uptake of the non-human sialic acid N-glycolylneuraminic acid into human cells has been shown to occur via pinocytic/endocytic pathways, followed by transport out of the lysosome into the cytosol. ucsd.edu While these examples are not directly analogous to a small molecule like 1-(4-(difluoromethoxy)phenyl)propan-2-one, they highlight the diverse mechanisms by which cells can internalize external substances. Further research is needed to determine the specific mechanisms governing the cellular uptake and subsequent intracellular distribution of this compound in non-human biological systems.

Metabolic Transformations in Non-Human Biological Systems

The metabolic fate of xenobiotics, including 1-(4-(difluoromethoxy)phenyl)propan-2-one, in non-human biological systems is a critical area of investigation to understand their biotransformation and potential persistence.

Enzymatic Biotransformations by Microorganisms or Plant Enzymes

Specific studies detailing the enzymatic biotransformation of 1-(4-(difluoromethoxy)phenyl)propan-2-one by microorganisms or plant enzymes have not been reported. However, the metabolism of fluorinated organic compounds by microbial systems is a field of active research. nih.gov Microorganisms possess a diverse array of enzymes capable of modifying xenobiotics. The carbon-fluorine bond is generally stable, making many fluorinated compounds recalcitrant to degradation. nih.gov

Nevertheless, microbial enzymes have been shown to catalyze the transformation of various fluorinated aromatic compounds. For instance, dye-decolorizing peroxidases from bacteria have been shown to degrade mycotoxins through oxidation. nih.govresearchgate.net Ketone reductases from different microorganisms are known to asymmetrically reduce aromatic ketones to chiral alcohols. researchgate.net The biotransformation of fluorinated drugs by microbes has also been reviewed, highlighting the potential for both complete degradation and the formation of novel fluorometabolites. nih.gov Given the structure of 1-(4-(difluoromethoxy)phenyl)propan-2-one, potential microbial transformations could involve reduction of the ketone group, hydroxylation of the aromatic ring, or cleavage of the ether bond, although the stability of the difluoromethoxy group may present a challenge to microbial enzymes.

In Vitro Liver Microsome Studies (Non-human models for metabolic stability)

There is no specific published data on the in vitro metabolic stability of 1-(4-(difluoromethoxy)phenyl)propan-2-one using non-human liver microsomes. However, studies on other difluoromethyl ketones in rat liver microsomes provide some insight into the potential metabolic fate of this class of compounds. nih.gov In vitro liver microsome assays are a standard method to assess the metabolic stability of new chemical entities. nih.govresearchgate.net These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in phase I metabolism. unl.edu

A study on a series of β-amino and β-hydroxy difluoromethyl ketones investigated their metabolic stability in rat serum and rat liver microsomes, providing structure-stability relationships for this compound class. nih.gov Another study on a fluoro-substituted δ-tocotrienol derivative in mouse liver microsomes revealed an unexpected enzymatic hydrolysis of the C-F bonds. nih.gov The metabolic stability of a compound in liver microsomes is typically determined by measuring its disappearance over time, from which parameters like half-life (t1/2) and intrinsic clearance (CLint) can be calculated. nih.govmdpi.com The table below shows example data for the metabolic stability of a different compound, Beauvericin, in various non-human liver microsomes to illustrate the type of data generated in such studies.

| Species | Remaining Compound at 60 min (%) | t1/2 (min) |

| Rat | 14.9 | <30 |

| Mouse | 3.1 | <30 |

| Dog | 0.3 | <30 |

| Monkey | 0.3 | <30 |

| (Data for Beauvericin, from nih.gov) |

These data for other compounds highlight the species-dependent differences in metabolic rates and underscore the importance of conducting specific studies for 1-(4-(difluoromethoxy)phenyl)propan-2-one to understand its metabolic profile in non-human systems.

Identification and Characterization of Metabolites

There is currently no available scientific literature detailing the identification and characterization of metabolites of 1-(4-(Difluoromethoxy)phenyl)propan-2-one in non-human organisms such as plants, insects, bacteria, or fungi. General principles of xenobiotic metabolism in microorganisms suggest that degradation of fluorinated aromatic compounds can occur, potentially leading to various metabolic products. However, without specific studies on this compound, the metabolic pathways remain unknown.

Fungi, particularly species like Cunninghamella elegans, are known to metabolize a wide array of xenobiotics, including fluorinated drugs, through enzymatic reactions. researchgate.netnih.gov These biotransformations can involve hydroxylation, demethylation, and other modifications. nih.gov Similarly, bacteria possess diverse metabolic capabilities for degrading aromatic compounds, though the presence of fluorine can influence the degradation pathway and sometimes lead to the accumulation of stable metabolites. researchgate.net

Interactive Data Table: Hypothetical Microbial Metabolites of Aromatic Ketones

The following table is a generalized representation of potential metabolic reactions that aromatic ketones might undergo in microbial systems. This is not based on data for 1-(4-(Difluoromethoxy)phenyl)propan-2-one and is for illustrative purposes only.

| Metabolic Reaction | Potential Metabolite Structure | Enzyme Class Often Involved | Microorganism Type |

|---|---|---|---|

| Hydroxylation | Hydroxylated phenylpropanone | Cytochrome P450 monooxygenases | Fungi, Bacteria |

| Carbonyl Reduction | Phenylpropanol derivative | Carbonyl reductases | Fungi, Bacteria |

| O-Demethylation | Phenolic derivative | O-demethylases | Bacteria |

In Vivo Studies in Non-Human Organisms (e.g., plants, insects, bacteria, fungi)

No in vivo studies concerning the effects of 1-(4-(Difluoromethoxy)phenyl)propan-2-one on non-human organisms such as plants, insects, bacteria, or fungi have been found in the reviewed scientific literature.

Effects on Growth, Development, or Pathogenicity in Model Organisms

There is no published research on the effects of 1-(4-(Difluoromethoxy)phenyl)propan-2-one on the growth, development, or pathogenicity of any model non-human organisms. While some fluorinated aromatic compounds have been investigated for their biological activities, such as insecticidal properties, specific data for the target compound is lacking. For instance, studies on fluorinated analogs of benzyl (B1604629) acetone (B3395972) have shown toxicity to the Queensland fruit fly. researchgate.net

Interactions with Specific Biological Systems and Processes

Information regarding the interaction of 1-(4-(Difluoromethoxy)phenyl)propan-2-one with specific biological systems and processes in non-human organisms is not available. Research on other fluorinated compounds indicates that they can interact with various biological targets, but these findings cannot be directly extrapolated to the compound . The trifluoromethoxy group, for example, is known to enhance the lipophilicity and metabolic stability of molecules, which can influence their biological activity. nih.govmdpi.com

Advanced Applications and Functionalization of 1 4 Difluoromethoxy Phenyl Propan 2 One

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The reactivity of the ketone functional group combined with the electronic properties imparted by the difluoromethoxy-substituted phenyl ring allows 1-(4-(Difluoromethoxy)phenyl)propan-2-one to serve as a valuable precursor in multi-step syntheses. The presence of fluorine atoms can significantly alter the physicochemical properties of the final products, including lipophilicity, metabolic stability, and binding affinity to biological targets.

The difluoromethoxy (-OCHF₂) moiety is a key feature in several modern agrochemicals due to its ability to enhance efficacy and metabolic stability. This compound is a potential precursor for certain classes of herbicides and fungicides. For instance, many potent fungicides are based on a pyrazole (B372694) ring structure. The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While 1-(4-(Difluoromethoxy)phenyl)propan-2-one is a ketone (a monocarbonyl), it can be chemically modified to incorporate the necessary second carbonyl group, or be used in reactions that generate the heterocyclic core in a different manner.

One example of a highly effective modern herbicide is Pyroxasulfone, which contains a [5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl group. nih.gov The synthesis of such complex pyrazole systems highlights the importance of difluoromethoxy-containing building blocks in the agrochemical industry. nih.gov The development of novel fungicides, particularly those targeting fungal ergosterol (B1671047) synthesis, also frequently incorporates fluorinated phenyl groups to optimize biological activity and resistance profiles. nih.govnih.govresearchgate.net The subject compound serves as a readily available scaffold containing the desired 4-(difluoromethoxy)phenyl fragment for elaboration into these complex heterocyclic agrochemicals. nih.gov

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. researchgate.netresearchgate.net The properties and reactivity of these complexes are dictated by the structure of the ligands. 1-(4-(Difluoromethoxy)phenyl)propan-2-one possesses functional groups that can be elaborated to create sophisticated ligands.

The ketone's carbonyl group is a versatile handle for synthesizing multidentate ligands. For example, it can undergo condensation reactions with amines to form Schiff base ligands. If a diamine is used, a tetradentate ligand can be formed, capable of binding a metal ion in a pincer-like fashion. The difluoromethoxy-substituted phenyl ring can influence the electronic properties of the resulting metal complex. The electron-withdrawing nature of the -OCHF₂ group can affect the electron density on the metal center, thereby tuning its catalytic activity or photophysical properties. nih.govnih.gov While direct examples of ligands synthesized from this specific ketone are not prevalent in literature, its structure represents a platform for creating novel fluorinated ligands for applications in catalysis, materials science, and bioinorganic chemistry.

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy (hydrophobicity). researchgate.netresearchgate.net These characteristics make them valuable for a wide range of applications, from high-performance coatings to advanced electronic materials.

1-(4-(Difluoromethoxy)phenyl)propan-2-one can be envisioned as a monomer precursor for specialty fluorinated polymers. By chemically modifying the propan-2-one side chain to introduce a polymerizable group (such as a vinyl or acrylate (B77674) group), the molecule can be incorporated into polymer chains. fluorine1.ru The presence of the difluoromethoxy group in the side chain of a polymer can impart some of the desirable properties of fluoropolymers without the need for a fully fluorinated backbone. This approach can lead to materials with a tailored balance of properties, such as improved solubility and processability compared to traditional perfluorinated polymers, while still benefiting from the enhanced stability and unique surface properties that the fluorine atoms provide. researchgate.net

Development of Structure-Activity Relationship (SAR) Series for Academic Probes

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how the chemical structure of a compound influences its biological activity. mdpi.com By systematically modifying a lead compound and assessing the impact on its activity, researchers can develop highly potent and selective molecules, often referred to as academic or chemical probes, to study biological processes. 1-(4-(Difluoromethoxy)phenyl)propan-2-one is an excellent scaffold for such studies.

The molecule can be divided into three key regions for modification:

The difluoromethoxy group : Can be compared with other substituents like methoxy (B1213986) (-OCH₃) or trifluoromethoxy (-OCF₃) to probe the effects of fluorination and electron-withdrawing strength. nih.gov

The phenyl ring : Additional substituents can be introduced at the ortho or meta positions to explore steric and electronic effects.

The propan-2-one side chain : The ketone can be reduced to an alcohol, converted to other functional groups, or the chain can be lengthened or shortened to optimize interactions with a biological target. nih.gov

The placement of the difluoromethoxy group on the phenyl ring significantly impacts the molecule's electronic properties and, consequently, its reactivity and potential biological interactions. libretexts.org The -OCHF₂ group is known to be electron-withdrawing via the inductive effect but can also be a weak resonance donor. nih.gov

Positional Isomers : The properties of 1-(4-(difluoromethoxy)phenyl)propan-2-one can be compared to its positional isomers, such as 1-(2-(difluoromethoxy)phenyl)propan-2-one (B13608979) or 1-(3-(difluoromethoxy)phenyl)propan-2-one. Moving the substituent from the para position to the ortho or meta positions would alter the dipole moment and the electron density at different points on the aromatic ring, which can drastically change how the molecule interacts with enzymes or receptors. libretexts.org

Substituent Effects : The difluoromethoxy group is often used as a bioisostere for other groups like a methoxy or hydroxyl group. Compared to the strongly electron-donating methoxy group, the difluoromethoxy group is electron-withdrawing, which can alter the pKa of nearby functional groups and make the molecule less susceptible to oxidative metabolism. nih.gov This change can lead to improved pharmacokinetic properties in drug candidates. Furthermore, the -OCHF₂ group is more lipophilic than a methoxy group, which can enhance membrane permeability. nih.gov The table below compares the calculated properties of the target compound with its trifluoromethoxy analogue, illustrating the subtle but significant effects of fluorine substitution.

| Property | 1-(4-(Difluoromethoxy)phenyl)propan-2-one | 1-(4-(Trifluoromethoxy)phenyl)propan-2-one |

| Molecular Formula | C₁₀H₁₀F₂O₂ | C₁₀H₉F₃O₂ |

| Molecular Weight | 200.18 g/mol | 218.17 g/mol |

| Key Difference | Contains -OCHF₂ group | Contains -OCF₃ group |

| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing |

| Lipophilicity (π) | Higher than -OCH₃ | Higher than -OCHF₂ |

Data sourced from PubChem and other chemical suppliers. americanelements.comnih.gov

Many bioactive molecules are flexible and can adopt numerous shapes (conformations). However, they typically bind to their biological target in only one specific conformation. To improve potency and selectivity, chemists often design "conformationally restricted analogues," which are molecules that are locked into a more rigid structure that mimics the desired bioactive conformation. mdpi.comresearchgate.net

1-(4-(Difluoromethoxy)phenyl)propan-2-one is a suitable starting material for creating such rigid structures. The flexible propan-2-one side chain can be used as a handle to form new rings, thereby restricting its movement relative to the phenyl ring. For example, through intramolecular cyclization reactions, the side chain could be used to form:

Indanone derivatives : Where the terminal methyl group of the propanone chain forms a new five-membered ring with the ortho position of the phenyl ring.

Tetrahydroquinoline derivatives : By first converting the ketone to an amine and then performing a cyclization reaction with the phenyl ring.

These strategies reduce the conformational flexibility of the molecule, which can lead to a significant increase in binding affinity for a specific biological target by reducing the entropic penalty of binding. nih.govresearchgate.net This approach is a powerful tool in rational drug design for developing highly specific probes and therapeutic agents.

Chemo- and Regioselective Functionalization Strategies

The reactivity of 1-(4-(Difluoromethoxy)phenyl)propan-2-one is primarily centered around the ketone functional group and the adjacent active methylene (B1212753) group, allowing for a variety of transformations. A key strategy for its functionalization involves its conversion into an enaminone intermediate, which then serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. This approach allows for controlled and selective reactions to yield specific isomers.

Research has demonstrated that α-(difluoromethoxy)ketones can be effectively utilized in the synthesis of pyrazoles, isoxazoles, pyrimidines, and indoles. The chemo- and regioselectivity of these reactions are often dictated by the reaction conditions and the nature of the reacting partner.

Synthesis of Pyrazoles: The reaction of the enaminone derived from 1-(4-(Difluoromethoxy)phenyl)propan-2-one with hydrazine derivatives leads to the formation of difluoromethoxylated pyrazoles. The regioselectivity of this condensation reaction is a critical aspect, as two different regioisomers can potentially be formed. The reaction conditions can be optimized to favor the formation of the desired isomer.

Synthesis of Isoxazoles: Similarly, the reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazoles. The control of pH and temperature is crucial in directing the cyclization to produce the desired isoxazole (B147169) scaffold with the difluoromethoxy-phenyl moiety.

Synthesis of Pyrimidines: Pyrimidine (B1678525) derivatives can be accessed through the condensation of the enaminone intermediate with various amidines. This reaction offers a modular approach to a diverse range of substituted pyrimidines, with the substitution pattern on the pyrimidine ring being determined by the choice of the amidine.

Fischer Indole (B1671886) Synthesis: Direct reaction of 1-(4-(Difluoromethoxy)phenyl)propan-2-one with arylhydrazines under acidic conditions can proceed via the Fischer indole synthesis. This classic reaction allows for the construction of the indole ring, a privileged scaffold in medicinal chemistry, bearing the 4-(difluoromethoxy)phenyl group. The regioselectivity of the cyclization is influenced by the substitution on the arylhydrazine.

The table below summarizes the synthesis of various heterocycles from α-(difluoromethoxy)ketones, which is applicable to 1-(4-(Difluoromethoxy)phenyl)propan-2-one.

| Heterocycle | Reactant | Key Conditions |

| Pyrazole | Hydrazine | Optimized solvent and temperature |

| Isoxazole | Hydroxylamine | pH control |

| Pyrimidine | Amidine | Varies with amidine |

| Indole | Arylhydrazine | Acidic catalysis |

This table is illustrative of the general strategies for the functionalization of α-(difluoromethoxy)ketones.

Utilization in High-Throughput Synthesis Campaigns

High-throughput synthesis (HTS) is a paradigm in modern drug discovery that enables the rapid generation of large libraries of compounds for biological screening. The efficiency of HTS campaigns relies heavily on the availability of versatile building blocks that can be readily and reliably functionalized in a parallel or automated fashion. 1-(4-(Difluoromethoxy)phenyl)propan-2-one, with its demonstrated reactivity and potential for diversification, is an excellent candidate for inclusion in such campaigns.

The established methods for the synthesis of pyrazoles, isoxazoles, and pyrimidines from this ketone precursor are amenable to adaptation for high-throughput formats. For instance, the solution-phase parallel synthesis of pyrazole libraries from β-keto aldehydes and hydrazines has been successfully implemented. This approach could be directly translated to the use of 1-(4-(Difluoromethoxy)phenyl)propan-2-one, allowing for the rapid generation of a library of diverse difluoromethoxylated pyrazoles by varying the hydrazine input.

Similarly, automated synthesis platforms, often employing flow chemistry, have been developed for the production of oxazoles and other heterocycles. The synthesis of heterocycles from 1-(4-(Difluoromethoxy)phenyl)propan-2-one could be integrated into such automated workflows. By immobilizing reagents or using scavenger resins, the purification of the resulting compound libraries can be streamlined, a critical aspect of high-throughput synthesis.

The combinatorial synthesis of indole libraries is another area where this building block could be of significant value. Given the robustness of the Fischer indole synthesis, a variety of substituted arylhydrazines could be reacted in parallel with 1-(4-(Difluoromethoxy)phenyl)propan-2-one to generate a focused library of indole derivatives.

The potential application of 1-(4-(Difluoromethoxy)phenyl)propan-2-one in high-throughput synthesis is summarized in the table below, based on established high-throughput methodologies for analogous chemical transformations.

| High-Throughput Method | Target Heterocycle Library | Rationale for Applicability |

| Parallel Solution-Phase Synthesis | Pyrazoles | Established protocols for pyrazole synthesis from ketones can be parallelized. |

| Automated Flow Chemistry | Isoxazoles, Pyrimidines | The modular nature of the synthesis is well-suited for automated platforms. |

| Combinatorial Synthesis | Indoles | The Fischer indole synthesis is a robust reaction for library generation. |

Analytical Methodologies for Detection and Quantification Strictly Academic Research Context

Chromatographic Method Development

Chromatographic techniques are central to the analysis of 1-(4-(Difluoromethoxy)phenyl)propan-2-one, offering high-resolution separation for both purity determination and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of 1-(4-(Difluoromethoxy)phenyl)propan-2-one and quantifying it in various matrices. Given its role as a key intermediate in pharmaceutical manufacturing, stability-indicating HPLC methods are particularly relevant. nih.govresearchgate.net These methods are designed to separate the main compound from any potential impurities, precursors, or degradation products.

A common approach involves reverse-phase (RP) HPLC with UV detection. The aromatic ring in the molecule allows for sensitive detection in the UV spectrum. Method development would focus on optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity. For instance, methods developed for the analysis of Flecainide and its related compounds often utilize C18 or phenyl-based columns, which would also be suitable for its precursor, 1-(4-(Difluoromethoxy)phenyl)propan-2-one. nih.govoup.com An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. nih.govmedwinpublishers.com

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Recommended Condition | Rationale |

| Column | Reverse-Phase C18 or Phenyl, 250 x 4.6 mm, 5 µm | Provides excellent separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0-3.5) (e.g., 47:53 v/v) | Balances retention time and peak shape; acidic pH suppresses silanol (B1196071) interactions. nih.gov |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, ensuring good efficiency. nih.govmedwinpublishers.com |

| Detection | UV Spectrophotometry at ~292-296 nm | Wavelength of maximum absorbance for related aromatic structures, providing high sensitivity. nih.govmedwinpublishers.com |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

| Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times. |

Validation of such an HPLC method according to International Conference on Harmonisation (ICH) guidelines would be essential to ensure its linearity, accuracy, precision, and robustness for routine analysis. medwinpublishers.com

Chiral Chromatography for Enantiomeric Excess Determination

The compound 1-(4-(Difluoromethoxy)phenyl)propan-2-one is an achiral molecule as it does not possess a stereogenic center. Therefore, chiral chromatography for the determination of enantiomeric excess is not directly applicable to the compound itself.

However, in a research context, if the ketone group of 1-(4-(Difluoromethoxy)phenyl)propan-2-one were to be reduced to a secondary alcohol, the resulting 1-(4-(Difluoromethoxy)phenyl)propan-2-ol would be chiral. The analysis of such a chiral derivative would necessitate the use of chiral chromatography to separate the enantiomers. For this hypothetical application, chiral stationary phases (CSPs) based on polysaccharide derivatives, such as cellulose (B213188) or amylose, are highly effective. nih.gov These separations are typically performed using normal-phase, polar organic, or reversed-phase modes. The choice of mobile phase, often a mixture of a hydrocarbon (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving enantiomeric resolution. nih.gov

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers an alternative to HPLC, providing extremely high separation efficiencies and requiring minimal sample and solvent volumes. mdpi.com For a neutral compound like 1-(4-(Difluoromethoxy)phenyl)propan-2-one, Micellar Electrokinetic Chromatography (MEKC) would be the most suitable CE mode. In MEKC, a surfactant (e.g., sodium dodecyl sulfate, SDS) is added to the background electrolyte above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, and separation occurs based on differential partitioning.

A hypothetical method could be developed using a fused-silica capillary. The background electrolyte might consist of a borate (B1201080) buffer at a slightly alkaline pH, containing a suitable concentration of SDS. mdpi.com The high efficiency of CE would be particularly advantageous for resolving the target compound from closely related impurities.

Table 2: Potential Capillary Electrophoresis Parameters

| Parameter | Proposed Condition | Purpose |

| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm total length) | Standard capillary for CE, providing good efficiency and UV transparency. |

| Background Electrolyte | 50 mM Sodium Borate buffer, pH 8.0, with 50 mM SDS | Borate is a common CE buffer; SDS forms micelles for separating neutral analytes. mdpi.com |

| Applied Voltage | +20 kV | High voltage drives the electroosmotic flow and electrophoretic separation. mdpi.com |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A simple and reproducible method for sample introduction. mdpi.com |

| Detection | Diode Array Detector (DAD) at ~290 nm | Provides spectral information and sensitive detection of the aromatic analyte. |

| Temperature | 25 °C | Controlled temperature ensures migration time reproducibility. |

Spectrophotometric and Spectrofluorometric Assays for Quantification

Direct spectrophotometric quantification of 1-(4-(Difluoromethoxy)phenyl)propan-2-one in the UV region is feasible due to its aromatic structure. However, this approach may lack specificity if other UV-absorbing compounds are present. For enhanced selectivity, particularly in complex matrices, spectrophotometric methods often rely on chemical derivatization to produce a colored product that absorbs in the visible region, where interference is less likely. nih.gov